molecular formula C9H8O3 B14712492 8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 20974-72-5

8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B14712492
CAS No.: 20974-72-5
M. Wt: 164.16 g/mol
InChI Key: ZIESQOSQKANBCA-UHFFFAOYSA-N
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Description

8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of benzopyrones that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by a benzopyran ring system with a hydroxyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions typically involve heating the reaction mixture under reflux .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one
  • 6-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one
  • 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one

Uniqueness

8-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

20974-72-5

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

8-hydroxy-3,4-dihydrochromen-2-one

InChI

InChI=1S/C9H8O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-3,10H,4-5H2

InChI Key

ZIESQOSQKANBCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2=C1C=CC=C2O

Origin of Product

United States

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